molecular formula C10H8N2O B1593035 1-(Quinoxalin-6-yl)ethanone CAS No. 83570-42-7

1-(Quinoxalin-6-yl)ethanone

Cat. No.: B1593035
CAS No.: 83570-42-7
M. Wt: 172.18 g/mol
InChI Key: DZJNWCSVQXNMFO-UHFFFAOYSA-N
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Description

“1-(Quinoxalin-6-yl)ethanone” is a chemical compound with the molecular formula C10H8N2O. It has a molecular weight of 172.19 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3 . This indicates the presence of a quinoxaline ring attached to an ethanone group.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 172.183 . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 318.9±22.0 °C at 760 mmHg . The melting point is reported to be between 106-108°C .

Scientific Research Applications

Catalytic Behavior Towards Ethylene Reactivity

The synthesis of N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines, derived from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, has been explored for their catalytic activities towards ethylene oligomerization and polymerization when coordinated with iron(II) and cobalt(II) dichloride. These complexes demonstrated good catalytic activities, especially the iron complexes, which showed significant activity at elevated ethylene pressures (Sun et al., 2007).

Potential Anticancer Agent

A new derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibited high antiproliferative activity through mechanisms such as DNA intercalation, topoisomerase II inhibition, and inducing cell cycle arrest in G(2)/M phase, suggesting its potential as an anticancer agent (Via et al., 2008).

Corrosion Inhibition

Quinoxalin-6-yl derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. These studies found that certain derivatives significantly increase corrosion inhibition efficiency with concentration, suggesting the potential for these compounds to act as protective agents against metal corrosion (Olasunkanmi et al., 2015).

Synthesis of Heterocyclic Compounds

Research on the synthesis of various quinoxaline derivatives has shown the efficiency of using 1-(phenylquinoxalin-2-yl)ethanone and 1-(3-methylquinoxalin-2-yl)ethanone as precursors for generating novel compounds. These studies highlight the advantages of ultrasonic irradiation methods over conventional heating, such as reduced reaction times and improved yield percentages (Abdula et al., 2018).

Antimicrobial Activity

The synthesis and characterization of substituted 1,2,3-triazoles from quinoxalin-2(1H)-one derivatives demonstrated notable antimicrobial activities. These findings suggest the utility of these compounds in the development of new antimicrobial agents (Holla et al., 2005).

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

1-(Quinoxalin-6-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell viability and function, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which play a pivotal role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or modifying epigenetic markers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its biotransformation. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

1-quinoxalin-6-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJNWCSVQXNMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627142
Record name 1-(Quinoxalin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83570-42-7
Record name 1-(Quinoxalin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-bromo-quinoxaline (261 mg, 1.25 mmol), 1-ethoxyvinyltri-n-butyltin (0.47 mL, 1.4 mmol), palladium(II) acetate (16 mg) and tri-t-butylphosphonium tetrafluoroborate (41 mg) in anhydrous DMF (4 mL) under a nitrogen atmosphere was heated at 120° C. for 1 hr. The reaction mixture was cooled to ambient temperature and partitioned between ethyl acetate (25 mL) and H2O (10 mL). The organic extraction was washed with brine, dried (MgSO4), filtered, and concentrated. The concentrate was chromatographed on silica gel eluting with ethyl acetate:hexanes (1:1) to provide 110 mg of the title compound. 1H NMR (300 MHz, CDCl3) δ 2.79 (s, 3 H), 8.18 (d, J=9 Hz, 1 H), 8.36 (dd, J=9 Hz, J=3 Hz, 1 H), 8.70 (d, J=3 Hz, 1 H), 8.95 (s, 2 H); MS (DCl/NH3) m/z 173 (M+H)+.
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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